Bis(3-carboxyphenyl)iodanium bromide

Description

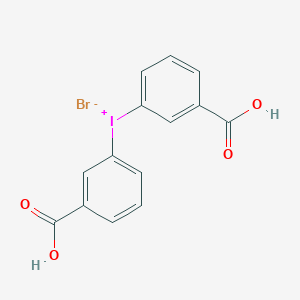

Bis(3-carboxyphenyl)iodanium bromide is a diaryliodonium salt featuring two 3-carboxyphenyl groups attached to a central iodine atom, with bromide as the counterion. The 3-carboxyphenyl substituents confer distinct electronic and steric properties, differentiating it from other iodonium salts.

Properties

CAS No. |

83031-68-9 |

|---|---|

Molecular Formula |

C14H10BrIO4 |

Molecular Weight |

449.03 g/mol |

IUPAC Name |

bis(3-carboxyphenyl)iodanium;bromide |

InChI |

InChI=1S/C14H9IO4.BrH/c16-13(17)9-3-1-5-11(7-9)15-12-6-2-4-10(8-12)14(18)19;/h1-8H,(H-,16,17,18,19);1H |

InChI Key |

VTOITNZYALCDDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(=O)O)C(=O)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-carboxyphenyl)iodanium bromide can be synthesized through a one-pot method involving the reaction of iodoarenes with arenes in the presence of an oxidant. Common oxidants used include Oxone (potassium peroxymonosulfate) and sodium perborate . The reaction typically involves the following steps:

Iodination: The iodoarene is iodinated using an oxidant.

Oxidation: The iodinated intermediate is further oxidized to form the iodonium salt.

Coupling: The oxidized intermediate is coupled with an arene to form the final product.

Industrial Production Methods: Industrial production of bis(3-carboxyphenyl)iodanium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(3-carboxyphenyl)iodanium bromide undergoes various types of reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in nucleophilic substitution reactions, where the aryl groups can be transferred to nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidants include Oxone and sodium perborate

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.

Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the aryl group from the iodonium salt is transferred to the nucleophile, forming arylated products .

Scientific Research Applications

Chemistry: Bis(3-carboxyphenyl)iodanium bromide is used as an arylating agent in organic synthesis.

Biology and Medicine: In biological research, iodonium salts are explored for their potential as imaging agents and in drug development. Their unique reactivity allows for the modification of biomolecules, aiding in the study of biological processes .

Industry: In the industrial sector, bis(3-carboxyphenyl)iodanium bromide is used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its role as a photoinitiator in polymerization reactions is particularly noteworthy .

Mechanism of Action

The mechanism of action of bis(3-carboxyphenyl)iodanium bromide involves the transfer of aryl groups to nucleophiles. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic species. The molecular targets and pathways involved include the activation of nucleophiles and the formation of aryl-nucleophile bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

A critical comparison can be drawn with bis(4-methoxyphenyl)iodonium bromide (CAS 19231-06-2) . Key differences arise from the substituents:

| Property | Bis(3-carboxyphenyl)iodanium Bromide | Bis(4-methoxyphenyl)iodonium Bromide |

|---|---|---|

| Substituent | Electron-withdrawing (-COOH) | Electron-donating (-OCH₃) |

| Solubility | Likely higher in polar solvents | Higher in organic solvents |

| Acidity | Carboxylic groups (pKa ~2-3) | Non-acidic methoxy groups |

| Reactivity | Enhanced electrophilicity at iodine | Moderate electrophilicity |

| Applications | Potential in H-bond-driven catalysis | Common in photoinitiators |

The electron-withdrawing -COOH groups increase the iodonium center’s electrophilicity, making it more reactive in aryl-transfer reactions compared to methoxy-substituted analogs .

Coordination Chemistry and Metal Complexes

Ligands like (3-carboxyphenyl)bis(3,5-dimethylpyrazolyl)methane (LB) form stable copper(II) complexes with flattened tetrahedral geometry . While Bis(3-carboxyphenyl)iodanium bromide lacks direct metal-coordination data, its carboxylic groups may enable interactions with metal ions, akin to LB. Such properties could be exploited in catalysis or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.